Molecular Weight Advantage: 2-(4-((6-(Trifluoromethyl)pyridin-2-yl)oxy)phenyl)ethanol vs (4-((6-(Trifluoromethyl)pyridin-2-yl)oxy)phenyl)methanol
The target compound (MW 283.24 g/mol) possesses a molecular weight 14.02 Da higher than its methanol analog (CAS 1086376-61-5, MW 269.22 g/mol) due to an additional methylene group [1]. This difference impacts lipophilicity, with the ethanol derivative predicted to have a logP approximately 0.5 units higher, which can enhance membrane permeability and oral bioavailability in drug candidates.
| Evidence Dimension | Molecular Weight |
|---|---|
| Target Compound Data | 283.24 g/mol |
| Comparator Or Baseline | (4-((6-(Trifluoromethyl)pyridin-2-yl)oxy)phenyl)methanol (CAS 1086376-61-5): 269.22 g/mol |
| Quantified Difference | +14.02 g/mol (5.2% increase) |
| Conditions | Calculated from molecular formula; logP shift estimated based on fragment-based increment of ~0.5 per methylene group [2] |
Why This Matters
Higher molecular weight and lipophilicity can improve blood-brain barrier penetration and metabolic stability, making the target compound a more suitable intermediate for CNS-active drug candidates.
- [1] ChemSrc. 2-(4-((6-(Trifluoromethyl)pyridin-2-yl)oxy)phenyl)ethanol. CAS 1380429-90-2. View Source
- [2] Burriss, A. (2018). The importance of trifluoromethyl pyridines in crop protection. Pest Management Science, 74(6), 1401-1410. View Source
